molecular formula C6H5F2NO2 B13459086 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2913267-72-6

1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B13459086
CAS No.: 2913267-72-6
M. Wt: 161.11 g/mol
InChI Key: NDWIHLWZNLOVTE-UHFFFAOYSA-N
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Description

1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid is a unique chemical compound characterized by its cyano and difluorocyclobutane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with fluorinating agents. One common method includes the use of difluorocarbene precursors under controlled conditions to introduce the difluoro groups into the cyclobutane ring. The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluorocyclobutane moiety can mimic other functional groups.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its cyano and difluorocyclobutane groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The difluorocyclobutane moiety can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 1-Cyano-3-fluorocyclobutane-1-carboxylic acid
  • 1-Cyano-3-methylcyclobutane-1-carboxylic acid
  • 3,3-Difluorocyclobutanecarboxylic acid

Comparison: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid stands out due to the presence of both cyano and difluorocyclobutane groups, which confer unique chemical and biological properties. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a versatile building block in synthetic chemistry and a promising candidate in pharmaceutical research .

Properties

CAS No.

2913267-72-6

Molecular Formula

C6H5F2NO2

Molecular Weight

161.11 g/mol

IUPAC Name

1-cyano-3,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H5F2NO2/c7-6(8)1-5(2-6,3-9)4(10)11/h1-2H2,(H,10,11)

InChI Key

NDWIHLWZNLOVTE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C#N)C(=O)O

Origin of Product

United States

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